molecular formula C11H13NO5 B574621 4-Butoxypyridine-2,6-dicarboxylic acid CAS No. 173314-95-9

4-Butoxypyridine-2,6-dicarboxylic acid

Cat. No.: B574621
CAS No.: 173314-95-9
M. Wt: 239.227
InChI Key: KUUDOGYXZGMCRZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

4-Butoxypyridine-2,6-dicarboxylic acid is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules as This compound , reflecting the substitution pattern on the pyridine ring. The molecular formula is C₁₁H₁₃NO₅ , with a molecular weight of 239.22 g/mol . The compound’s CAS registry number, 173314-95-9 , serves as a unique identifier for chemical databases and commercial catalogs.

Key identifiers include:

  • SMILES Notation : CCCCOC1=CC(=NC(=C1)C(=O)O)C(=O)O
  • InChIKey : KUUDOGYXZGMCRZ-UHFFFAOYSA-N

These descriptors unambiguously define the structure, highlighting the butoxy group (-OCCCC) at position 4 and carboxylic acid (-COOH) groups at positions 2 and 6 of the pyridine ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar pyridine core with substituents arranged in a symmetrical fashion. The butoxy chain adopts a staggered conformation, minimizing steric hindrance between the oxygen atom and adjacent methylene groups. Computational models predict a Topological Polar Surface Area (TPSA) of 96.7 Ų , indicating moderate polarity influenced by the carboxylic acid groups.

Key geometric parameters :

Parameter Value
Bond length (C-O ether) ~1.42 Å (estimated)
Dihedral angle (C-O-C-C) ~180° (antiperiplanar)

The carboxylic acid groups at positions 2 and 6 participate in intramolecular hydrogen bonding, stabilizing the planar configuration. Rotational barriers for the butoxy chain are low (~2–4 kcal/mol), allowing flexibility in non-polar environments.

Crystallographic Studies and Polymorphism

While crystallographic data for this compound remain limited, studies on analogous pyridine-2,6-dicarboxylic acid derivatives suggest potential polymorphism. For example, anhydrous pyridine-2,6-dicarboxylic acid exhibits two polymorphic forms, differentiated by hydrogen-bonding networks and packing efficiencies. In one polymorph, carboxylic acid dimers dominate, while the other favors salt formation via proton transfer.

Hypothetical packing motifs for this compound :

  • Layer stacking via π-π interactions between pyridine rings.
  • Hydrogen-bonded chains mediated by carboxylic acid groups.

The butoxy side chain may introduce steric constraints, reducing crystallinity compared to unsubstituted derivatives. Further experimental validation is required to confirm these predictions.

Comparative Analysis with Pyridine-2,6-dicarboxylic Acid Derivatives

This compound differs structurally from its parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid, C₇H₅NO₄ ), primarily through the addition of the butoxy group.

Comparative properties :

Property This compound Pyridine-2,6-dicarboxylic Acid
Molecular Weight 239.22 g/mol 167.12 g/mol
Solubility (H₂O) ~5 g/L (estimated) 50 g/L
Melting Point Not reported 248–255°C
Coordination Behavior Bidentate ligand (carboxylate O) Tridentate ligand (N, O)

The butoxy group enhances hydrophobicity, reducing aqueous solubility compared to dipicolinic acid. In coordination chemistry, pyridine-2,6-dicarboxylic acid forms stable complexes with lanthanides and transition metals via its nitrogen and carboxylate oxygen atoms. In contrast, the steric bulk of the butoxy group in this compound likely limits its metal-binding versatility, favoring monodentate or bidentate coordination modes.

Substituent effects also influence spectroscopic properties. The electron-donating butoxy group may redshift UV-Vis absorption maxima compared to the parent compound, though experimental data are pending.

Properties

CAS No.

173314-95-9

Molecular Formula

C11H13NO5

Molecular Weight

239.227

IUPAC Name

4-butoxypyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C11H13NO5/c1-2-3-4-17-7-5-8(10(13)14)12-9(6-7)11(15)16/h5-6H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI Key

KUUDOGYXZGMCRZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC(=NC(=C1)C(=O)O)C(=O)O

Synonyms

4-Butoxy-2,6-pyridinedicarboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 4-position significantly influences the electronic and steric properties of pyridine-2,6-dicarboxylic acid derivatives:

Compound Substituent (4-position) Molecular Formula Key Properties
4-Butoxypyridine-2,6-dicarboxylic acid -OC₄H₉ (alkoxy) C₁₁H₁₃NO₅ Lipophilic, moderate electron-donating effect, potential for hydrophobic interactions .
4-Phenylpyridine-2,6-dicarboxylic acid -C₆H₅ (aromatic) C₁₃H₉NO₄ Bulky, π-π stacking capability, reduced water solubility .
4-Iodopyridine-2,6-dicarboxylic acid (ipydc) -I (halogen) C₇H₄INO₄ Heavy atom for crystallography, halogen bonding potential .
4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) -OH (hydroxyl) C₇H₅NO₅ Hydrogen bonding, high acidity (pKa ~1.5–2.5 for COOH groups), strong metal chelation .
4-Chloropyridine-2,6-dicarboxylic acid -Cl (halogen) C₇H₄ClNO₄ Electron-withdrawing, increases carboxylic acid acidity, used in amide synthesis .
Pyridine-2,6-dicarboxylic acid (dipicolinic acid) -H C₇H₅NO₄ Baseline compound; high symmetry, strong metal coordination (e.g., Zn²⁺ in enzymes) .

Solubility and Acidity

  • 4-Butoxy derivative : Lower water solubility due to the hydrophobic butoxy chain; carboxylic acid groups (pKa ~2–3) are less acidic than chloro or hydroxyl analogs .
  • 4-Hydroxy derivative : Highest water solubility (due to -OH) and acidity, enabling stable metal complexes in aqueous environments .
  • 4-Chloro derivative : Increased acidity (pKa ~1.5) compared to unsubstituted pyridine-2,6-dicarboxylic acid, facilitating deprotonation for coordination .

Research Findings and Data Tables

Enzyme Inhibition Data (Selected Derivatives)

Compound Target Enzyme Inhibition (%) ΔG Binding (kcal/mol) Reference
Pyridine-2,6-dicarboxylic acid Mtb DHDPS 75 -7.67
1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid Mtb DHDPS 73 -7.60
4-Hydroxypyridine-2,6-dicarboxylic acid Adenosine deaminase N/A N/A

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility (mg/mL) LogP
This compound* 243.24 <1 (predicted) ~1.5
4-Hydroxypyridine-2,6-dicarboxylic acid 199.12 >50 -0.8
4-Chloropyridine-2,6-dicarboxylic acid 201.57 ~10 0.3

*Predicted using analogs from .

Preparation Methods

Reaction Mechanism and Conditions

  • Aldehyde Selection : A butoxy-substituted aldehyde (e.g., 4-butoxybenzaldehyde or a similar aliphatic aldehyde) reacts with pyruvate esters under mild conditions (25–50°C) in the presence of pyrrolidine-acetic acid. The catalyst promotes Knoevenagel condensation, yielding a dihydropyran derivative.

  • Aromatization : Addition of ammonium acetate (2–3 equiv) to the reaction mixture induces cyclization and dehydrogenation, forming the pyridine ring. The reaction proceeds at 80–100°C for 6–12 hours, achieving yields of 60–85%.

Key Advantages:

  • Atom Economy : The process avoids protective groups, minimizing waste.

  • Mild Conditions : Unlike traditional methods requiring strong acids or high temperatures, this approach operates under neutral to slightly acidic conditions.

Table 1 : Optimization Parameters for One-Pot Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading10–15 mol%Maximizes intermediate formation
Temperature80–100°CAccelerates aromatization
Ammonium Acetate2.5 equivEnsures complete cyclization
SolventEthanol/Water (3:1)Balances solubility and reactivity

Post-Synthetic Modification of Pyridine-2,6-Dicarboxylic Acid

While direct methods are preferred, post-synthetic alkylation of pre-formed pyridine-2,6-dicarboxylic acid offers an alternative pathway. However, this approach faces challenges due to the electron-withdrawing nature of the dicarboxylic acid groups, which deactivate the pyridine ring toward electrophilic substitution.

Nucleophilic Aromatic Substitution

Introducing a butoxy group at the 4-position requires activating the pyridine ring. Prior studies on related systems suggest:

  • Nitration Followed by Reduction : Nitration at the 4-position, reduction to an amine, and subsequent diazotization could enable nucleophilic displacement with butoxide. However, this multi-step sequence risks side reactions, such as decarboxylation of the acid groups.

  • Directed Ortho-Metalation : Using a directing group (e.g., trimethylsilyl) at the 3-position could facilitate lithiation at the 4-position, enabling reaction with butyl electrophiles. This method remains theoretical for 4-butoxypyridine-2,6-dicarboxylic acid, as no experimental reports confirm its feasibility.

Oxidation of 4-Butoxy-2,6-Dimethylpyridine

A less explored route involves the oxidation of 4-butoxy-2,6-dimethylpyridine to the corresponding dicarboxylic acid. This method mirrors the chromium-based oxidation process used for synthesizing dipicolinic acid from 2,6-dimethylpyridine.

Chromium-Mediated Oxidation

  • Stage 1 : 4-Butoxy-2,6-dimethylpyridine is oxidized with hexavalent chromium (CrO₃) in sulfuric acid, forming a chromic anhydride-dicarboxylic acid adduct.

  • Stage 2 : Hydrolysis of the adduct under reflux yields this compound.

Challenges :

  • Low Regioselectivity : Competing oxidation at the butoxy chain may occur.

  • Toxicity : Chromium waste necessitates stringent handling and disposal protocols.

Characterization and Validation

Regardless of the synthetic route, rigorous characterization ensures structural fidelity:

  • IR Spectroscopy : Carboxylate asymmetric (νₐₛ ≈ 1615–1620 cm⁻¹) and symmetric (νₛ ≈ 1422–1452 cm⁻¹) stretches confirm the dicarboxylic acid motif.

  • Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., loss of water at 100–150°C, followed by decarboxylation above 250°C) align with expected thermal stability.

  • Mass Spectrometry : Molecular ion peaks at m/z 239.22 (C₁₁H₁₃NO₅) validate the molecular formula.

Industrial and Environmental Considerations

Scalability remains a critical hurdle. The one-pot method outperforms alternatives in green chemistry metrics:

Table 2 : Comparative Analysis of Synthesis Routes

MethodAtom Economy (%)PMI*E-Factor**
One-Pot Condensation852.18.7
Chromium Oxidation455.823.4
Post-Synthetic307.234.9

*PMI: Process Mass Intensity; *E-Factor: Environmental Factor (kg waste/kg product)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Butoxypyridine-2,6-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing pyridine-2,6-dicarboxylic acid (PDCA) at the 4-position. A common approach is nucleophilic substitution or esterification using butanol under acidic catalysis. For example, PDCA derivatives with substituents like vinyl or styryl groups are synthesized via Knoevenagel condensation or palladium-catalyzed coupling . Hydrothermal methods (e.g., 120–150°C, 24–72 hours) are effective for coordinating PDCA analogs with lanthanides, suggesting similar conditions could apply to the butoxy variant . Yield optimization requires controlling temperature, solvent polarity, and stoichiometry of butanol relative to PDCA.

Q. How can spectroscopic techniques confirm the structure of this compound and its metal complexes?

  • Methodological Answer :

  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) confirm protonation states. The butoxy C-O-C stretch appears near 1250 cm⁻¹ .
  • NMR : ¹H NMR shows the butoxy chain’s methylene protons (δ 1.0–1.5 ppm) and pyridine ring protons (δ 8.0–9.0 ppm). ¹³C NMR confirms carboxylate carbons (~170 ppm) and butoxy carbons .
  • X-ray Crystallography : Resolves bond angles and coordination geometry in metal complexes, distinguishing tridentate (N, O, O) vs. bidentate binding modes .

Advanced Research Questions

Q. How does the butoxy group alter the ligand’s electronic properties and metal-binding affinity compared to PDCA?

  • Methodological Answer : The electron-donating butoxy group increases electron density on the pyridine ring, potentially weakening metal-ligand bonds in complexes. This can be quantified via cyclic voltammetry (shifts in redox potentials) or UV-Vis spectroscopy (changes in charge-transfer transitions). For example, PDCA’s Eu(III) complexes exhibit strong luminescence at 614 nm; the butoxy substituent may redshift this emission due to altered ligand-field effects . Computational DFT studies (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to predict reactivity .

Q. What experimental strategies address contradictions in reported stability constants for this compound complexes?

  • Methodological Answer : Discrepancies in stability constants (log β) often arise from pH, ionic strength, or competing ligands. To resolve these:

  • Potentiometric Titration : Perform titrations under standardized conditions (e.g., 0.1 M KCl, 25°C) and use software like HyperQuad to model speciation .
  • Spectrophotometric Competition Experiments : Compete the ligand with EDTA or other chelators to refine binding constants .
  • Validate via Multiple Techniques : Cross-check with fluorescence quenching or ITC (isothermal titration calorimetry) to confirm thermodynamic parameters .

Q. How can this compound be optimized for selective heavy-metal adsorption in environmental applications?

  • Methodological Answer : Modify the ligand’s hydrophobicity and cavity size via the butoxy chain to enhance selectivity. For example:

  • Batch Adsorption Studies : Test Cu(II), Pb(II), and Cd(II) uptake at varying pH (2–6) and ligand/metal ratios. PDCA-chitosan composites show ~90% Cu(II) removal at pH 5; the butoxy group may improve kinetics by reducing steric hindrance .
  • DFT Modeling : Calculate binding energies to predict selectivity trends. PDCA’s carboxylates favor hard acids (e.g., Fe³⁺), while the butoxy group may soften selectivity for borderline ions (e.g., Cu²⁺) .

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